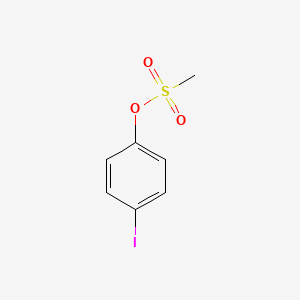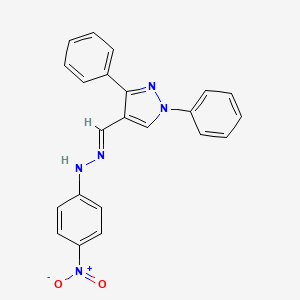
1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is a derivative of glucose, specifically a modified glucopyranose. This compound is characterized by the presence of acetyl groups at the 1, 3, 4, and 6 positions, and a propanoylamino group at the 2 position. It is commonly used in various chemical and biochemical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose typically involves the acetylation of a glucopyranose derivative The process begins with the protection of hydroxyl groups using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the propanoylamino group to an amine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in amines .
科学的研究の応用
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
作用機序
The mechanism of action of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetyl and propanoylamino groups play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of the enzyme, depending on the specific context .
類似化合物との比較
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Similar in structure but with an amino group instead of a propanoylamino group.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: Another acetylated glucopyranose derivative with an acetamido group.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Lacks the propanoylamino group, making it less reactive in certain contexts.
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(propanoylamino)hexopyranose is unique due to the presence of the propanoylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with enzymes or other biomolecules are required .
特性
分子式 |
C17H25NO10 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
[3,4,6-triacetyloxy-5-(propanoylamino)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H25NO10/c1-6-13(23)18-14-16(26-10(4)21)15(25-9(3)20)12(7-24-8(2)19)28-17(14)27-11(5)22/h12,14-17H,6-7H2,1-5H3,(H,18,23) |
InChIキー |
CREWSAARWKDFND-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)
![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)



![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11709825.png)

![4-({[2,2,2-Trichloro-1-(propanoylamino)ethyl]carbamothioyl}amino)benzoic acid](/img/structure/B11709832.png)

